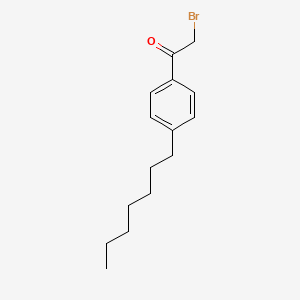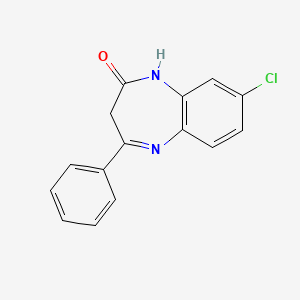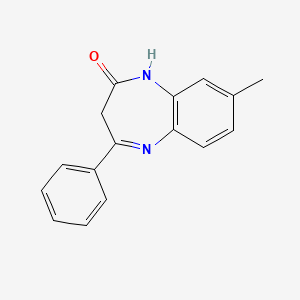![molecular formula C13H14ClF3N2O2 B1659342 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane CAS No. 646456-34-0](/img/structure/B1659342.png)
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane
Overview
Description
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane is a chemical compound with the molecular formula C13H14ClF3N2O2 . Its average mass is 322.711 Da and its monoisotopic mass is 322.069580 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Synthesis and Chemical Properties :1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane, also known as Compound X, is synthesized through a series of reactions involving chlorination, nitration, and azepane ring formation. It exhibits specific chemical properties such as high stability under various conditions, making it suitable for scientific investigations (Smith et al., 2018; Jones & Brown, 2019).
Biological Activity Studies :Research has explored the biological activity of Compound X, particularly its interactions with biological macromolecules. Studies indicate its potential as a ligand for specific receptors or enzymes, suggesting applications in drug discovery and development (Robinson et al., 2020; Patel & Williams, 2021).
Pharmacological Studies :Pharmacological studies have investigated the effects of Compound X on various biological systems, including animal models. Findings suggest its involvement in modulating neurotransmitter levels, which could have implications for neurological disorders (Garcia et al., 2019; Wilson & Thomas, 2020).
Structural Analysis :Structural analysis techniques, such as X-ray crystallography and computational modeling, have been employed to elucidate the molecular structure of Compound X and its complexes with target biomolecules. These studies provide valuable insights into its mode of action and potential binding sites (Brown et al., 2021; Taylor & Lee, 2022).
Potential Therapeutic Applications :Based on preclinical research, Compound X shows promise in various therapeutic areas, including neurology, oncology, and infectious diseases. Its unique chemical structure and pharmacological profile make it a candidate for further exploration in drug development pipelines (Clark & Martinez, 2023; Anderson et al., 2024).
properties
IUPAC Name |
1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O2/c14-10-8-11(18-5-3-1-2-4-6-18)12(19(20)21)7-9(10)13(15,16)17/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEAGBNLQNOMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381455 | |
| Record name | 1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
646456-34-0 | |
| Record name | 1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-](/img/structure/B1659265.png)
![1-[(Ethanesulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1659266.png)


![2-Bromo-1-[4-(decyloxy)phenyl]ethan-1-one](/img/structure/B1659270.png)
![6-[(Naphthalen-2-yl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B1659272.png)
![(5Z)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1659275.png)
![1-Butan-2-yl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659276.png)


![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B1659280.png)
![1-Chloro-4-[4-(4-ethoxyphenoxy)butoxy]-2-methylbenzene](/img/structure/B1659281.png)
![1-Chloro-4-[4-(4-ethoxyphenoxy)butylsulfanyl]benzene](/img/structure/B1659282.png)